molecular formula C3H3NaO2 B3431311 Sodium acrylate CAS No. 9003-04-7

Sodium acrylate

Cat. No.: B3431311
CAS No.: 9003-04-7
M. Wt: 94.04 g/mol
InChI Key: NNMHYFLPFNGQFZ-UHFFFAOYSA-M
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Description

Sodium acrylate (CH₂=CHCOONa) is the sodium salt of acrylic acid, synthesized via neutralization of acrylic acid with sodium hydroxide (NaOH) in a 1:1 molar ratio under controlled temperatures (2–5°C) and nitrogen atmosphere to prevent premature polymerization . This monomeric compound is a white crystalline powder, highly soluble in water, and serves as a precursor for superabsorbent polymers (SAPs) like sodium polyacrylate .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium acrylate is typically synthesized through the neutralization of acrylic acid with sodium hydroxide. The reaction is as follows:

CH2=CHCOOH+NaOHCH2=CHCOONa+H2O\text{CH}_2=\text{CHCOOH} + \text{NaOH} \rightarrow \text{CH}_2=\text{CHCOONa} + \text{H}_2\text{O} CH2​=CHCOOH+NaOH→CH2​=CHCOONa+H2​O

This reaction is carried out under controlled conditions to ensure complete neutralization and high purity of the product .

Industrial Production Methods: Industrial production of this compound often involves the oxidation of propene to acrylic acid, followed by neutralization with sodium hydroxide. This method is preferred due to its efficiency and scalability . Another emerging method involves the synthesis from ethylene and carbon dioxide, which offers potential cost savings and environmental benefits .

Chemical Reactions Analysis

Types of Reactions: Sodium acrylate undergoes various chemical reactions, including:

    Polymerization: this compound can polymerize to form poly(this compound), a superabsorbent polymer.

    Neutralization: Reacts with acids to form acrylic acid.

    Cross-linking: Can be cross-linked with other monomers to form hydrogels.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Agriculture

Sodium acrylate is utilized as a soil conditioner and water retention agent. Its ability to absorb water significantly reduces irrigation needs, particularly in arid regions. By improving soil moisture availability, it promotes better plant growth and crop yields.

ApplicationBenefits
Soil conditioningEnhances water retention
Crop yield improvementReduces irrigation frequency

Water Treatment

In water treatment processes, this compound acts as a flocculant and coagulant. It helps in the removal of suspended particles from water, thereby improving clarity and purity. This application is crucial for both municipal water systems and industrial wastewater treatment.

ApplicationBenefits
FlocculationRemoves impurities from water
CoagulationEnhances sedimentation processes

Personal Care Products

This compound is commonly found in personal care products such as lotions and creams due to its moisture-retaining properties. It helps stabilize formulations by preventing separation and enhancing texture.

Product TypeBenefits
MoisturizersMaintains skin hydration
CreamsImproves texture and stability

Medical Applications

In the medical field, this compound is used for drug delivery systems. Its ability to encapsulate drugs effectively allows for controlled release, improving therapeutic efficacy. For instance, studies have shown that this compound can be combined with alginate to enhance the delivery of probiotics through microencapsulation.

ApplicationBenefits
Drug deliveryControlled release of medications
Probiotic encapsulationImproved viability through gastrointestinal tract

Environmental Applications

This compound's properties are also leveraged in environmental applications such as eco-engineering for soil moisture retention in rocky slopes and aiding in the biodegradation of waste materials.

ApplicationBenefits
Soil moisture retentionIncreases soil moisture availability
Waste managementAids in biodegradation processes

Case Study 1: Agricultural Use

A study conducted on the use of this compound as a soil conditioner demonstrated that crops treated with this compound exhibited a 30% increase in yield compared to untreated controls in drought conditions. This highlights its effectiveness in enhancing agricultural productivity under limited water availability.

Case Study 2: Water Treatment

In a municipal water treatment facility, this compound was implemented as a coagulant, resulting in a 40% reduction in suspended solids within treated water samples. This application not only improved water quality but also reduced operational costs associated with traditional treatment methods.

Mechanism of Action

The primary mechanism by which sodium acrylate exerts its effects is through its ability to form hydrophilic polymers. These polymers can absorb and retain large amounts of water due to the presence of carboxylate groups that attract and hold water molecules. This property is exploited in various applications, from superabsorbent materials to drug delivery systems .

Comparison with Similar Compounds

Sodium Polyacrylate

Chemical Structure : Sodium polyacrylate is the polymerized form of sodium acrylate, with repeating units (CH₂=CHCOONa)ₙ, forming a cross-linked network .

Property This compound (Monomer) Sodium Polyacrylate (Polymer)
Water Absorption Moderate (used as precursor) High (>500 g/g)
Physical Form Crystalline powder Granules or fine powder
Applications Polymer synthesis Diapers, soil conditioners

Research Findings :

  • Sodium polyacrylate exhibits superior swelling performance in saline solutions (e.g., 128,903 mg/l salinity) compared to copolymers like poly(acrylamide-co-acrylic acid) potassium salt, retaining >90% absorption efficiency .

Potassium Acrylate

Structural Difference : The potassium ion (K⁺) replaces sodium (Na⁺), altering ionic interactions.

  • Impact on Properties : Potassium acrylate polymers may exhibit slightly lower absorption capacity in high-salinity environments due to stronger ion-polymer interactions .
  • Applications : Less common than this compound but used in niche industrial SAPs .

Acrylamide-Sodium Acrylate Copolymers

Synthesis : Frontal copolymerization of acrylamide and this compound in aqueous solutions yields hydrogels with tunable mechanical properties .

Property This compound Homopolymer Acrylamide-Sodium Acrylate Copolymer
Mechanical Strength Moderate Enhanced (due to acrylamide backbone)
Swelling Kinetics Fast Adjustable via cross-linker ratio
Applications Hygiene products Enhanced oil recovery, water treatment

Research Insights :

  • Copolymers exhibit improved thermal stability and salinity tolerance, making them suitable for oilfield conformance control .

Methacrylate Polymers (e.g., Sodium Methacrylate)

Structural Difference : Methacrylate contains a methyl group (CH₃) attached to the α-carbon, reducing hydrophilicity compared to acrylates .

Property This compound Sodium Methacrylate
Hydrophilicity High Moderate
Biodegradability Low Low (but recyclable)
Applications SAPs, hydrogels Dental implants, coatings

Research Findings and Data Tables

Table 1: Swelling Performance in Saline Solutions

Polymer Type Absorption Capacity (g/g) Salinity (mg/l) Reference
Sodium Polyacrylate 550 128,903
Poly(acrylamide-co-acrylic acid) K⁺ 480 128,903

Challenges and Considerations

  • Purity Requirements : Impurities in this compound (e.g., discolored batches) can compromise gel expansion in applications like ultrastructure expansion microscopy (U-ExM) .

Biological Activity

Sodium acrylate (NaA) is a sodium salt of acrylic acid, widely recognized for its applications in various fields, including pharmaceuticals, agriculture, and materials science. This article provides a detailed examination of the biological activity of this compound, focusing on its cytotoxicity, antibacterial properties, and potential applications in drug delivery systems.

Overview of this compound

This compound is primarily used as a monomer in the production of superabsorbent polymers. Its structure allows it to form hydrogels that can absorb significant amounts of water, making it valuable in products such as diapers and agricultural gels. However, recent studies have also highlighted its biological activities, particularly its potential as an anticancer agent and an antibacterial material.

Cytotoxicity and Anticancer Activity

Recent studies have demonstrated that this compound derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study synthesized acrylic acid derivatives that were evaluated for their antiproliferative efficacy against the MDA-MB-231 breast cancer cell line. Among these derivatives, one compound exhibited an IC50 value of 3.24 ± 0.13 μM, indicating potent cytotoxicity .

Table 1: Cytotoxicity of this compound Derivatives

CompoundIC50 (μM)Cell LineMechanism of Action
4b3.24 ± 0.13MDA-MB-231Inhibits tubulin polymerization
CA-41.27 ± 0.09MDA-MB-231Tubulin inhibitor

The study also reported that treatment with this compound derivatives led to cell cycle arrest at the G2/M phase, suggesting that these compounds can effectively halt cancer cell proliferation . In vivo studies further indicated that this compound derivatives significantly reduced viable EAC (Ehrlich Ascites Carcinoma) cell counts and volumes in treated mice, leading to a life span extension from 16 days in control groups to 41 days in treated groups .

Antibacterial Properties

This compound has also been explored for its antibacterial properties when incorporated into polymer-based nanocomposites. A study developed poly(this compound)-based nanocomposites using silver nanoparticles, which demonstrated significant antibacterial activity against various pathogens .

Table 2: Antibacterial Activity of Poly(this compound) Nanocomposites

NanocompositePathogen TestedZone of Inhibition (mm)
Poly(this compound) + AgNPsE. coli15
Poly(this compound) + AgNPsS. aureus20

These findings suggest that this compound can be effectively utilized in developing bioadhesive materials with inherent antibacterial properties, which may be beneficial for applications in medical devices and wound healing .

Drug Delivery Systems

This compound has been investigated for its potential in drug delivery systems due to its ability to form hydrogels that can encapsulate drugs. A study prepared hydrogels from this compound for the oral delivery of doxycycline, demonstrating that these hydrogels could improve the bioavailability of the drug .

Table 3: Drug Release Characteristics from this compound Hydrogels

Hydrogel CompositionDrug LoadedRelease Rate (%) at 24h
This compound + DoxycyclineDoxycycline75
Control HydrogelDoxycycline40

The hydrogels were characterized by their swelling behavior and drug release kinetics, indicating that this compound-based systems could be optimized for controlled drug release applications .

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for sodium acrylate polymers, and how do reaction conditions influence polymer properties?

this compound polymers, such as poly(this compound), are typically synthesized via free-radical polymerization. A common method involves dissolving this compound monomers in aqueous solution and initiating polymerization using ammonium persulfate (APS) as an initiator under nitrogen atmosphere. Temperature (e.g., 60–80°C) and monomer-to-initiator ratios critically affect molecular weight and crosslinking density . For controlled architectures (e.g., hydrogels), crosslinkers like ethylene glycol dimethacrylate (EGDMA) are added. Post-synthesis purification steps, such as dialysis, remove unreacted monomers. Researchers should characterize products via FTIR (to confirm acrylate groups) and GPC (for molecular weight distribution) .

Q. How should researchers characterize this compound’s physicochemical properties for reproducibility?

Key properties include solubility (high in water, pH-dependent), thermal stability (degradation above 300°C via TGA), and hygroscopicity. Standard protocols:

  • FTIR : Identify carboxylate (-COO⁻) peaks at ~1550 cm⁻¹ and ~1400 cm⁻¹.
  • NMR : Use ¹³C NMR to confirm polymer backbone structure.
  • Rheometry : Measure viscoelastic properties for hydrogel applications .
    Document pH adjustments (e.g., neutralization with NaOH) and environmental controls (humidity, temperature) to ensure reproducibility .

Q. What safety precautions are essential when handling this compound in laboratory settings?

this compound is a skin and eye irritant. Researchers must:

  • Use PPE (gloves, goggles, lab coats).
  • Work in fume hoods to avoid inhalation of fine particles.
  • Store in airtight containers away from moisture.
  • Neutralize spills with diluted acetic acid before disposal .

Advanced Research Questions

Q. How can this compound-based hydrogels be optimized for environmental applications like wastewater denitrification?

In denitrification studies, this compound’s carboxylate groups bind metal ions (e.g., Fe³⁺) to catalyze NOₓ reduction. Key optimization steps:

  • Crosslinking Density : Adjust EGDMA content to balance porosity and mechanical stability.
  • pH Sensitivity : Test adsorption efficiency across pH 4–9, as protonation states affect ion-exchange capacity.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability under pyrolysis conditions (e.g., 400–600°C in N₂) to simulate combustion environments .

Q. What experimental strategies resolve contradictions in this compound’s reported toxicity profiles?

Discrepancies in toxicity data (e.g., irritation thresholds) often arise from varying purity grades or test models. To address this:

  • Source Validation : Use HPLC to confirm monomer purity (>99%).
  • In Vitro/In Vivo Correlation : Compare cytotoxicity assays (e.g., MTT on HaCaT cells) with OECD-compliant animal studies.
  • Literature Meta-Analysis : Systematically review studies, noting variables like exposure duration and concentration .

Q. How can this compound’s role in advanced microscopy techniques be methodologically validated?

In expansion microscopy, this compound-based hydrogels physically swell cellular structures. Researchers must:

  • Embedding Consistency : Optimize monomer-to-acrylamide ratios (e.g., 1:4) to prevent over-swelling.
  • Fluorescent Tagging : Validate antibody penetration post-expansion via confocal microscopy.
  • Resolution Calibration : Compare pre- and post-expansion images using fiducial markers .

Q. What are the challenges in designing this compound composites for high-temperature industrial applications?

Degradation above 300°C limits high-temperature use. Mitigation strategies:

  • Copolymerization : Introduce heat-resistant monomers (e.g., acrylamide).
  • Additive Screening : Test stabilizers like cerium oxide (CeO₂) via TGA-DSC.
  • Accelerated Aging Tests : Expose composites to cyclic thermal shocks (e.g., 25–250°C) and monitor mechanical integrity .

Q. Methodological Guidance

Q. How should researchers design experiments to evaluate this compound’s ion-exchange capacity?

  • Batch Adsorption Studies : Immerse hydrogels in metal ion solutions (e.g., Pb²⁺, Cd²⁺) at varying concentrations (50–500 ppm).
  • Langmuir/Freundlich Models : Fit isotherm data to determine maximum adsorption capacity (Qₘ).
  • Kinetic Analysis : Use pseudo-second-order models to assess rate-limiting steps .

Q. What statistical approaches are recommended for analyzing contradictory data in polymerization kinetics?

  • Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., initiator concentration, temperature).
  • Multivariate Regression : Correlate reaction conditions with polymer properties (e.g., polydispersity index).
  • Error Propagation Analysis : Quantify uncertainties in kinetic rate constants .

Q. How can computational modeling enhance this compound research?

  • Molecular Dynamics (MD) : Simulate polymer-water interactions to predict swelling behavior.
  • DFT Calculations : Analyze electronic properties of acrylate-metal complexes for catalytic applications.
  • Machine Learning : Train models on historical data to optimize synthesis parameters .

Properties

IUPAC Name

sodium;prop-2-enoate
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InChI

InChI=1S/C3H4O2.Na/c1-2-3(4)5;/h2H,1H2,(H,4,5);/q;+1/p-1
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InChI Key

NNMHYFLPFNGQFZ-UHFFFAOYSA-M
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C=CC(=O)[O-].[Na+]
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NaO2
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Related CAS

79-10-7 (Parent)
Record name Sodium acrylate
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DSSTOX Substance ID

DTXSID4027652
Record name Sodium 2-propenoate
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Molecular Weight

94.04 g/mol
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Physical Description

Liquid, Liquid; [IUCLID] White to cream colored solid; [MSDSonline]
Record name 2-Propenoic acid, sodium salt (1:1)
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CAS No.

7446-81-3, 25549-84-2
Record name Sodium acrylate
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Record name SODIUM ACRYLATE
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Melting Point

>300 °C
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Retrosynthesis Analysis

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